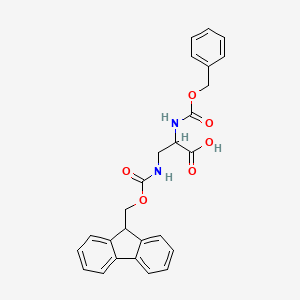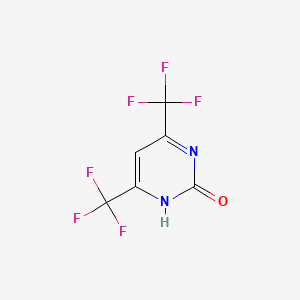
4,6-Bis(trifluoromethyl)pyrimidin-2-OL
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4,6-Bis(trifluoromethyl)pyrimidin-2-OL involves various chemical reactions, including nucleophilic substitution, cyclocondensation, and polymerization processes. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized through nitro displacement and acidic hydrolysis, followed by cyclodehydration . Another synthesis route reported the formation of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-one via the addition of substituted 2-aminopyridines to activated alkynoates . Additionally, a series of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones were prepared by cyclocondensation of N-acylimines of hexafluoroacetone with 6-aminouracils .
Molecular Structure Analysis
The molecular structure of compounds containing the bis(trifluoromethyl)pyrimidine moiety is characterized by the presence of trifluoromethyl groups which influence the physical and chemical properties of the compounds. For example, the introduction of trifluoromethyl groups into polyimides results in materials with low dielectric constants and moisture absorptions, as well as high thermal stability .
Chemical Reactions Analysis
The chemical reactivity of bis(trifluoromethyl)pyrimidine derivatives is exploited in the synthesis of polyimides, where these compounds act as monomers reacting with various aromatic diamines . The presence of the trifluoromethyl group enhances the solubility of the resulting polyimides in organic solvents and improves their thermal and mechanical properties.
Physical and Chemical Properties Analysis
Polyimides derived from bis(trifluoromethyl)pyrimidine-related monomers exhibit a range of desirable properties. They are generally soluble in aprotic amide solvents and cresols, and they form strong, flexible films with good thermal stability, as evidenced by high glass transition temperatures and decomposition temperatures . These materials also possess low dielectric constants, which is beneficial for electronic applications . The introduction of the bis(trifluoromethyl)pyrimidine moiety into the polymer backbone is a key factor in achieving these properties.
Relevant Case Studies
The antibacterial and antifungal activities of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones were evaluated, with some compounds showing promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans . This indicates the potential of bis(trifluoromethyl)pyrimidine derivatives for pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Gene Expression Inhibition
4,6-Bis(trifluoromethyl)pyrimidin-2-OL derivatives have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression. This research focused on the structure-activity relationship of these compounds, aiming to improve oral bioavailability and examining their cell-based activity. Key findings include the critical nature of the carboxamide group at the 5-position for activity and the potential for substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring to maintain efficacy (Palanki et al., 2000).
pH Sensing Application
Studies on derivatives of 4,6-Bis(trifluoromethyl)pyrimidin-2-OL have shown potential as pH probes. One derivative demonstrated specific UV-Vis and fluorescent properties in different pH environments, indicating its potential use in pH-sensitive applications (Zhai Qiuge Xue Lingfen et al., 2012).
Catalysis in Organic Synthesis
Bismuth(III) trifluoroacetate immobilized on a pyrimidine derivative, including 4,6-diarylpyrimidin-2(1H)-ones, has been identified as an efficient and low-toxicity catalyst system for organic synthesis. This discovery has implications for the development of more environmentally friendly and efficient catalysts in chemical manufacturing (Khosropour et al., 2006).
Antibacterial and Antifungal Activities
Several studies have explored the antibacterial and antifungal properties of 4,6-Bis(trifluoromethyl)pyrimidin-2-OL derivatives. They have shown significant activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Khan et al., 2015).
Luminescence and Photophysical Properties
Research into the synthesis and physicochemical properties of derivatives of 4,6-Bis(trifluoromethyl)pyrimidin-2-OL has revealed their potential in inducing luminescence. This finding is significant for applications in material sciences, particularly in the development of new luminescent materials (Yousaf et al., 2017).
Corrosion Inhibition
Pyrimidine derivatives, including those related to 4,6-Bis(trifluoromethyl)pyrimidin-2-OL, have been studied for their corrosion inhibition capabilities, particularly in petroleum oil well/tubing steel. These compounds exhibit excellent corrosion mitigation properties, suggesting their potential use in industrial applications to enhance material longevity (Sarkar et al., 2020).
Optoelectronic Properties
Derivatives of 4,6-Bis(trifluoromethyl)pyrimidin-2-OL have been designed to tune optoelectronic and charge transfer properties, with potential applications in the field of organic semiconductor materials. These findings are crucial for the development of new materials in electronics and photonics (Irfan et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been reported to exhibit antifungal and antitumor activities . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
Pyrimidine derivatives are known to interfere with DNA and RNA synthesis, which can inhibit cell growth and proliferation .
Biochemical Pathways
Given its potential antifungal and antitumor activities, it may affect pathways related to cell growth, proliferation, and survival .
Result of Action
Based on the reported antifungal and antitumor activities of similar pyrimidine derivatives, it may result in the inhibition of cell growth and proliferation .
Eigenschaften
IUPAC Name |
4,6-bis(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6N2O/c7-5(8,9)2-1-3(6(10,11)12)14-4(15)13-2/h1H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPLYXFCYGZTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



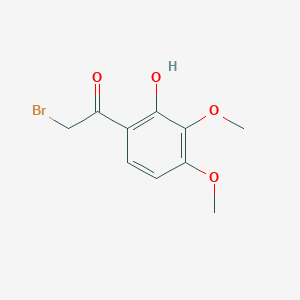
![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)
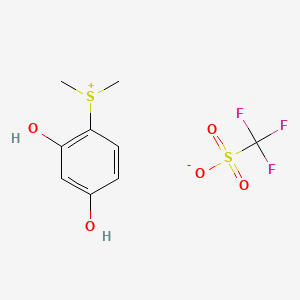

![3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B3034502.png)

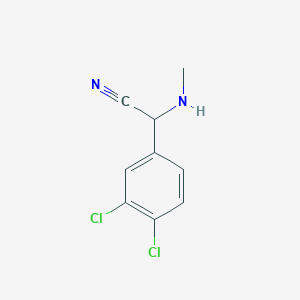
![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

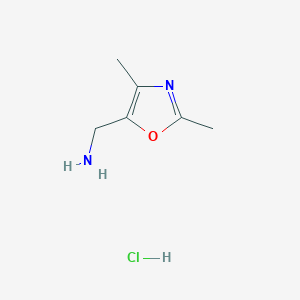
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)
![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)
